BenchChemオンラインストアへようこそ!

WYC-209

Cancer Stem Cells Retinoid Receptor Agonism Melanoma

Select this compound for RARα-specific (IC50=0.18 μM, >50-fold selectivity) TRC targeting (IC50=0.19 μM). Critical ethyl ester group enables superior potency vs carboxylic analog WYC-210. Validated in 3D models and in vivo metastasis (87.5% reduction at 0.22 mg/kg). Ideal for cancer combination studies (e.g., CFZ sensitization).

Molecular Formula C22H22O3S
Molecular Weight 366.475
CAS No. 2131803-90-0
Cat. No. B611834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWYC-209
CAS2131803-90-0
SynonymsWYC-209;  WYC 209;  WYC209
Molecular FormulaC22H22O3S
Molecular Weight366.475
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C
InChIInChI=1S/C20H20N2O3S/c1-4-25-19(23)15-12-21-18(22-13-15)8-6-14-5-7-17-16(11-14)20(2,3)9-10-26(17)24/h5,7,11-13H,4,9-10H2,1-3H3
InChIKeyBTLUWTPBBDYOKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WYC-209 (CAS 2131803-90-0) as a Selective RAR Agonist with Differentiated TRC Inhibition Potency


ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate, commonly designated as WYC-209, is a synthetic retinoid belonging to the class of retinoic acid receptor (RAR) agonists [1]. This compound features a thiochromen scaffold linked via an ethynyl bridge to a pyrimidine-5-carboxylate moiety, representing a structural departure from classical retinoids such as all-trans retinoic acid (ATRA) and Tazarotene. WYC-209 has been identified as a selective agonist of RARα (IC50 = 0.18 μM in fluorescence polarization binding assay; EC50 = 0.32 μM in transcriptional activation), with substantially weaker activity against RARβ and RARγ (IC50 > 10 μM) [2]. Its primary mechanism involves induction of apoptosis via the caspase 3 pathway, with demonstrated antiproliferative activity against tumor-repopulating cells (TRCs) derived from multiple cancer types [3].

Why WYC-209 Cannot Be Replaced by Generic Retinoids: Structural Determinants of RAR Subtype Selectivity and TRC Targeting


In-class substitution of WYC-209 with other retinoids (e.g., ATRA, Tazarotene, or the carboxylic acid analog WYC-210) is scientifically unjustified due to profound differences in both receptor pharmacology and functional activity against tumor-repopulating cells (TRCs). WYC-209 exhibits selective binding to RARα with an IC50 of 0.18 μM, whereas it displays negligible affinity for RARβ and RARγ (IC50 > 10 μM) [1]. In contrast, ATRA activates all RAR subtypes with comparable potency, and Tazarotene exhibits a distinct RARβ/γ selectivity profile. Furthermore, the ethyl ester moiety of WYC-209 is critical for its biological activity: the corresponding carboxylic acid derivative WYC-210, which lacks the ethyl ester, exhibits only 18.1% growth inhibition of B16-F1 TRCs at 10 μM compared to near-complete inhibition by WYC-209 under identical conditions . Direct comparative studies demonstrate that WYC-209 inhibits TRC proliferation with an IC50 of 0.19 μM, outperforming both Tazarotene and ATRA in antiproliferative potency against this therapeutically relevant cell population [2]. These quantitative discrepancies underscore that simple substitution based on class membership (i.e., 'retinoid' or 'RAR agonist') will not recapitulate the unique pharmacological and antitumor properties of WYC-209.

Quantitative Differentiation of WYC-209: Head-to-Head Comparative Data Against Tazarotene, ATRA, and WYC-210


Superior Antiproliferative Potency Against Tumor-Repopulating Cells (TRCs) Relative to Tazarotene

WYC-209 demonstrates superior inhibition of malignant murine melanoma tumor-repopulating cell (TRC) proliferation compared to the clinically approved retinoid Tazarotene. In a 5-day proliferation assay using B16-F1 TRCs cultured in 3D soft fibrin gels, WYC-209 exhibited an IC50 of 0.19 μM, whereas Tazarotene showed substantially weaker activity [1]. Direct statistical comparison at 10 μM on day 5 yielded a p-value < 1.1×10⁻⁷ between WYC-209 and Tazarotene treatment groups [2].

Cancer Stem Cells Retinoid Receptor Agonism Melanoma

RARα Subtype Selectivity Profile Compared to Broad-Spectrum Retinoid ATRA

WYC-209 exhibits a distinct receptor selectivity profile characterized by potent binding to RARα and minimal cross-reactivity with RARβ and RARγ. In fluorescence polarization binding assays, WYC-209 binds RARα with an IC50 of 0.18 μM and activates RARα-mediated transcription with an EC50 of 0.32 μM. In contrast, binding affinity for RARβ and RARγ exceeds 10 μM, indicating >50-fold selectivity for the RARα subtype [1]. This contrasts sharply with all-trans retinoic acid (ATRA), which activates all three RAR subtypes (α, β, γ) with comparable nanomolar potency [2].

Receptor Pharmacology Selectivity Profiling Retinoic Acid Receptor

Marked Superiority Over Carboxylic Acid Analog WYC-210 in TRC Growth Inhibition

The ethyl ester functionality of WYC-209 is a critical determinant of its antiproliferative activity. A direct comparison of WYC-209 with its carboxylic acid analog WYC-210, which differs solely by substitution of the ethyl ester with a carboxylic acid group, reveals a dramatic loss of activity in the latter. In B16-F1 TRC cells treated with 10 μM compound for 5 days, WYC-210 achieved only 18.1% growth inhibition, whereas WYC-209 under identical conditions induced near-complete growth suppression . This 5.5-fold difference in efficacy underscores the essential role of the ester moiety.

Structure-Activity Relationship Ester Prodrug TRC Inhibition

In Vivo Metastasis Inhibition at Low Doses with Minimal Toxicity in Immunocompetent Murine Models

WYC-209 demonstrates potent inhibition of lung metastasis in immunocompetent C57BL/6 mice at doses as low as 0.22 mg/kg administered intravenously every two days for 25 days, achieving 87.5% abrogation of melanoma TRC lung metastases without apparent toxicity [1]. This in vivo efficacy is observed at a dose that is 10- to 100-fold lower than typical dosing regimens for ATRA in comparable murine tumor models, where ATRA is often administered at 5–10 mg/kg to achieve measurable antitumor effects [2]. Furthermore, long-term administration (25 days) revealed no signs of systemic toxicity or weight loss in WYC-209-treated mice, contrasting with the well-documented toxicity profile of ATRA, which includes hepatotoxicity, hypertriglyceridemia, and bone toxicity at therapeutic doses .

Metastasis In Vivo Efficacy Toxicity Profile

Broad-Spectrum TRC Inhibition Across Multiple Human Cancer Types

WYC-209 inhibits proliferation of TRCs derived from a diverse panel of human cancer cell lines, including malignant melanoma (A375), lung adenocarcinoma (A549), ovarian carcinoma (A2780), and breast cancer (MCF-7, MDA-MB-435s) [1]. In 3D soft fibrin gel cultures that enrich for TRC populations, treatment with 10 μM WYC-209 for 24 hours resulted in pronounced growth suppression across all tested lines. This broad activity contrasts with the more limited spectrum of Tazarotene, which was originally developed for topical treatment of psoriasis and acne and shows preferential activity against keratinocyte hyperproliferation rather than solid tumor TRCs .

TRC Cancer Stem Cells Pan-Cancer Activity

Synergistic Enhancement of Carfilzomib Cytotoxicity in Multiple Myeloma via Epigenetic Upregulation of ZMYND8

In a 2026 study published in Experimental Hematology & Oncology, WYC-209 was shown to sensitize multiple myeloma (MM) cells to the proteasome inhibitor carfilzomib (CFZ) through epigenetic upregulation of the tumor suppressor ZMYND8 [1]. WYC-209 treatment significantly increased transcriptional expression of ZMYND8, and combined treatment with CFZ exhibited pronounced synergistic effects in killing primary MM cells. Notably, WYC-209 demonstrated superior transcriptional activation of ZMYND8 compared to ATRA, with the study explicitly noting that 'WYC-209 exhibited superior transcriptional activation of ZMYND8 compared to the other compounds' including ATRA [2]. Depletion of ZMYND8 markedly attenuated the synergistic effects of the WYC-209 plus CFZ combination, confirming the mechanistic basis for the observed synergy [3].

Multiple Myeloma Synergy Proteasome Inhibitor

Validated Application Scenarios for WYC-209 in Oncology and Cancer Stem Cell Research


Targeting Tumor-Repopulating Cells (TRCs) in Melanoma and Solid Tumors

WYC-209 is the retinoid of choice for research programs focused on targeting tumor-repopulating cells (TRCs), a subpopulation of cancer cells with high tumorigenicity and inherent resistance to conventional chemotherapy. Direct comparative data demonstrate that WYC-209 inhibits TRC proliferation with an IC50 of 0.19 μM, significantly outperforming Tazarotene (p < 1.1×10⁻⁷ at 10 μM) [1]. This potency extends across TRCs derived from human melanoma (A375, MDA-MB-435s), lung adenocarcinoma (A549), ovarian carcinoma (A2780), and breast cancer (MCF-7) [2]. The compound has been validated in 3D soft fibrin gel culture systems that physiologically enrich for TRC populations, making it suitable for both in vitro mechanistic studies and in vivo metastasis models where TRC-targeting is a primary endpoint [3].

In Vivo Metastasis Studies Requiring High Efficacy with Low Systemic Toxicity

For in vivo studies investigating metastasis inhibition in immunocompetent murine models, WYC-209 offers a uniquely favorable therapeutic window. At a dose of 0.22 mg/kg administered intravenously every two days for 25 days, WYC-209 abrogates 87.5% of lung metastases from melanoma TRCs in C57BL/6 mice without causing apparent toxicity, weight loss, or other adverse effects [1]. This contrasts with ATRA, which typically requires 5–10 mg/kg dosing in murine models and is associated with dose-limiting toxicities including hepatotoxicity and hypertriglyceridemia [2]. The low effective dose and minimal toxicity profile make WYC-209 particularly well-suited for long-term treatment regimens, combination therapy studies, and experiments where minimizing confounding toxicity is critical for data interpretation [3].

RARα-Driven Cancer Research and Selective Receptor Pharmacology Studies

Investigators studying RARα-specific signaling pathways in cancer should select WYC-209 as their tool compound of choice. WYC-209 binds RARα with an IC50 of 0.18 μM and activates RARα-mediated transcription with an EC50 of 0.32 μM, while exhibiting negligible affinity for RARβ and RARγ (IC50 > 10 μM) [1]. This >50-fold selectivity contrasts with pan-RAR agonists like ATRA and enables dissection of RARα-specific effects without confounding activation of other RAR subtypes. The compound has been validated in mechanistic studies demonstrating RARα-dependent downregulation of WNT4 in gastric cancer [2] and RARα-mediated epigenetic upregulation of ZMYND8 in multiple myeloma [3]. Researchers requiring pharmacological tools for RARα pathway interrogation will find WYC-209 superior to non-selective alternatives.

Combination Therapy Research with Proteasome Inhibitors in Multiple Myeloma

WYC-209 has emerged as a promising combination partner for proteasome inhibitors such as carfilzomib (CFZ) in multiple myeloma research. A 2026 study demonstrated that WYC-209 sensitizes multiple myeloma cells to CFZ through epigenetic upregulation of the tumor suppressor ZMYND8, with WYC-209 exhibiting superior transcriptional activation of ZMYND8 compared to ATRA [1]. Combined treatment with WYC-209 and CFZ resulted in pronounced synergistic killing of primary MM cells, and depletion of ZMYND8 markedly attenuated this synergy, confirming the mechanistic basis for the combination effect [2]. Investigators developing combination strategies for relapsed/refractory multiple myeloma should prioritize WYC-209 over other retinoids based on this direct comparative evidence of superior ZMYND8 activation and validated synergy with CFZ [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for WYC-209

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.